![molecular formula C15H22N4O3S B5294792 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine](/img/structure/B5294792.png)
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine
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Overview
Description
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine, also known as EMFP, is a compound that has been synthesized for various scientific research applications.
Mechanism of Action
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine is known to bind to calcium channels in cells, which can lead to changes in intracellular calcium levels. This can affect various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the modulation of neurotransmitter release.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine in lab experiments is its fluorescent properties, which allow for easy detection and monitoring. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine and its effects on various cellular processes. Finally, the development of new derivatives of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine with improved properties and reduced toxicity could lead to new applications in research and medicine.
Conclusion
In conclusion, 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine is a compound that has been synthesized for various scientific research applications. Its fluorescent properties, mechanism of action, and biochemical and physiological effects make it a valuable tool for studying cellular processes and developing new therapies. However, further research is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine involves the reaction between 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde and 4-(2-furylmethyl)piperazine in the presence of sulfuric acid. The resulting compound is then purified through column chromatography. The yield of 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine is approximately 70%.
Scientific Research Applications
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-furylmethyl)piperazine has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a tool for studying the role of calcium channels in cellular processes.
properties
IUPAC Name |
1-(1-ethyl-5-methylpyrazol-4-yl)sulfonyl-4-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-3-19-13(2)15(11-16-19)23(20,21)18-8-6-17(7-9-18)12-14-5-4-10-22-14/h4-5,10-11H,3,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMFEOLSGYKCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine |
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